molecular formula C14H17ClO4 B1472676 Ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate CAS No. 1607024-67-8

Ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate

Cat. No.: B1472676
CAS No.: 1607024-67-8
M. Wt: 284.73 g/mol
InChI Key: NMBQWPHBHDNWAA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate is a β-keto ester derivative characterized by a phenyl ring substituted with a 4-chloro and 3-isopropoxy group. This structural motif makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s reactivity stems from the electron-withdrawing keto group and the steric/electronic effects of its substituents, which influence its participation in condensation, alkylation, and cyclization reactions .

Properties

IUPAC Name

ethyl 3-(4-chloro-3-propan-2-yloxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO4/c1-4-18-14(17)8-12(16)10-5-6-11(15)13(7-10)19-9(2)3/h5-7,9H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBQWPHBHDNWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propanoate backbone with a chloro-substituted phenyl group and an isopropoxy group, which contribute to its chemical reactivity and biological activity. The molecular formula is C14H16ClO3C_{14}H_{16}ClO_3 with a molecular weight of approximately 273.73 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the ester : Reaction between the corresponding acid and ethanol in the presence of an acid catalyst.
  • Chlorination : Introduction of the chloro group via electrophilic aromatic substitution.
  • Alkylation : Addition of the isopropoxy group through nucleophilic substitution.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Pathogen TypeActivity LevelReference
Gram-positive bacteriaModerate
Gram-negative bacteriaHigh
FungiModerate

Antioxidant Activity

The compound has shown promising antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity may be beneficial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic attack : The electrophilic nature of the carbonyl carbon allows it to interact with nucleophiles in biological systems.
  • Receptor binding : The chloro and isopropoxy groups may facilitate binding to specific receptors or enzymes, influencing various biochemical pathways.
  • Cell membrane interaction : The lipophilic nature of the compound enhances its ability to integrate into cell membranes, affecting membrane fluidity and function.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both pathogens, indicating strong antimicrobial potential.

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound reduced oxidative stress markers in human cell lines by up to 40% compared to control groups. This suggests potential applications in oxidative stress-related conditions.

Study 3: Anti-inflammatory Mechanism Exploration

Research involving animal models indicated that administration of this compound significantly reduced inflammation markers in induced arthritis models, supporting its use as an anti-inflammatory agent.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural similarities to other biologically active compounds suggest potential interactions with various biological targets.

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, showing significant cytotoxic effects at concentrations above 10 µM, leading to morphological changes consistent with apoptosis.
  • Antimicrobial Properties : The compound demonstrated effective inhibition against clinical isolates of Staphylococcus aureus, indicating its potential as an antimicrobial agent, especially against resistant strains.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations:

  • Synthesis of Derivatives : The compound can undergo oxidation and reduction reactions to yield various derivatives, which are valuable in developing new materials and compounds.

Material Science

The compound's unique properties make it suitable for applications in material science. It can be utilized in the formulation of specialty chemicals and polymers that require specific reactivity profiles.

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells evaluated the effects of this compound at varying concentrations. Results indicated that concentrations above 10 µM led to significant reductions in cell viability, with observable apoptotic features under microscopy. This suggests the compound’s potential as a lead candidate for further development in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against Staphylococcus aureus strains. The results showed effective inhibition at low concentrations, highlighting its potential use as an antimicrobial agent in clinical settings.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in ) increase electrophilicity at the keto group, accelerating reactions like Knoevenagel condensations.
  • Alkoxy substituents (e.g., OCH₃ in , OCH(CH₃)₂ in the target) enhance solubility in organic solvents but reduce crystallinity compared to halogenated analogs .

Insights :

  • The target compound’s synthesis may require multi-step functionalization, starting from a 4-chloro-3-hydroxy precursor followed by isopropoxy group installation .
  • Yields for similar compounds vary widely (45–85%), influenced by substituent reactivity and purification challenges .

Preparation Methods

Classical Synthetic Approach via Esterification and β-Keto Ester Formation

A common route to synthesize ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate involves the esterification of a substituted phenyl ketone with ethyl acetoacetate or its derivatives. This process typically includes:

  • Starting Materials : 4-chloro-3-isopropoxybenzaldehyde or related substituted phenyl precursors.
  • Reaction Conditions : The β-keto ester is formed by condensation or acylation reactions, often carried out in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture interference.
  • Procedure : For example, 3-ethoxy-3-oxopropanoate (analogous to ethyl 3-oxopropanoate) is suspended in anhydrous THF and stirred under nitrogen. The acid chloride or acid-imidazole solution of the substituted phenyl compound is added dropwise to this suspension. The reaction mixture is stirred for approximately 10 hours, then quenched with water and acidified to pH 2 using 2M hydrochloric acid. The product is extracted with ethyl acetate and purified by washing and drying.

This method yields the β-keto ester with moderate to high yields (e.g., 81% yield reported for analogous compounds).

Biocatalytic Dynamic Reductive Kinetic Resolution (DYRKR)

Recent research has demonstrated the use of biocatalytic methods employing ketoreductases (KREDs) for the stereoselective synthesis of α-chloro β-keto esters, which are structurally related to this compound.

  • Enzymatic Reduction : Ketoreductases such as YDL124w and CaADH catalyze the stereoselective reduction of α-chloro β-keto esters to yield optically active products.
  • Enzyme Preparation : Enzymes are expressed in Escherichia coli BL21 (DE3) cells, induced with IPTG, and harvested to obtain cell-free extracts (CFE) used as biocatalysts.
  • Reaction Conditions : The enzymatic reactions are carried out in buffered aqueous media, with parameters such as pH, temperature, substrate concentration, and cofactor regeneration optimized for maximum conversion and enantioselectivity.
  • Advantages : This method offers high stereocontrol, enabling the synthesis of chiral β-keto esters with specific configurations, which is valuable for pharmaceutical applications.

Flow Chemistry for Chlorination Step

The chlorination of keto esters to introduce the α-chloro substituent can be efficiently performed in continuous flow reactors:

  • Chlorination : Chlorine gas generated in situ is used to chlorinate the keto ester in a flow system, providing precise control over reaction parameters and improving safety and scalability.
  • Benefits : Flow chemistry enhances yield, purity, and reproducibility compared to batch chlorination, facilitating industrial-scale synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Enzymes Reaction Conditions Advantages Yield/Selectivity
Classical esterification 4-chloro-3-isopropoxybenzoyl chloride, ethyl acetoacetate Anhydrous THF, nitrogen atmosphere, 10 h stirring, acid quench Straightforward, scalable Up to 81% yield (analogous compounds)
Biocatalytic DYRKR Ketoreductases (e.g., YDL124w, CaADH), E. coli CFE Aqueous buffer, 18 °C, optimized pH and cofactor regeneration High stereoselectivity, mild conditions Conversion >85%, ee up to >98%
Continuous flow chlorination In situ generated Cl2 gas Flow reactor, controlled temperature and flow rate Improved safety and scalability High purity and reproducibility

Detailed Research Findings

  • Enzyme Screening and Optimization : Screening of various ketoreductases revealed that enzymes like RasADH and KmCR2 achieve high conversion rates (up to 98%) and excellent enantiomeric excess (ee) values for β-keto ester substrates similar to this compound.
  • Effect of Reaction Parameters : Studies show that pH, temperature, methanol content, glucose loading (for cofactor regeneration), and substrate concentration significantly affect enzymatic conversion and selectivity. Optimal conditions involve mild temperatures (~18 °C), slightly acidic to neutral pH, and controlled substrate loading to prevent enzyme inhibition.
  • Scale-Up Potential : The biocatalytic process has been successfully scaled to gram quantities with maintained stereoselectivity, demonstrating industrial applicability.
  • Mechanistic Insights : The enzymatic reduction proceeds via dynamic kinetic resolution, where the α-chloro β-keto ester is stereoselectively reduced while racemization occurs, allowing for high enantiopurity of the product.

This comprehensive overview of the preparation methods for this compound integrates classical organic synthesis with modern biocatalytic and flow chemistry techniques, highlighting the advances in stereoselective synthesis and scalable production.

Q & A

Q. What are the key structural features of Ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate, and how do they influence its reactivity?

The compound contains a β-ketoester backbone with a 4-chloro-3-isopropoxyphenyl substituent. The ester group enhances electrophilicity at the carbonyl carbon, enabling nucleophilic attacks (e.g., in Claisen or Michael additions), while the isopropoxy and chloro groups influence steric and electronic properties. The chloro substituent increases electrophilicity via inductive effects, and the bulky isopropoxy group may hinder regioselectivity in substitution reactions . Structural confirmation typically involves NMR (e.g., 13C^{13}\text{C} NMR for carbonyl groups at ~170-200 ppm) and mass spectrometry .

Q. What synthetic routes are commonly employed for preparing this compound?

A standard method involves esterification of 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoic acid with ethanol under acidic catalysis (e.g., H2_2SO4_4) via reflux conditions . Alternative routes may use ketene intermediates or Friedel-Crafts acylation of substituted phenyl precursors. Reaction optimization requires careful control of solvent polarity (e.g., ethanol or DCM), temperature (~80°C for esterification), and catalyst loading to minimize side products like diesters .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR identify aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbons.
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • HPLC : Purity assessment using C18 columns with UV detection (λ ~254 nm).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring affect regioselectivity in nucleophilic reactions?

The 4-chloro group directs electrophilic attacks to the para position, while the 3-isopropoxy group imposes steric hindrance, favoring meta substitution in some cases. For example, in Suzuki-Miyaura couplings, the chloro group enhances oxidative addition with palladium catalysts, but steric bulk may reduce yields. Computational studies (DFT) can predict reactive sites by analyzing electron density maps . Experimental validation involves comparative assays with halogenated analogs (e.g., bromo or fluoro derivatives) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Acidic Conditions : Ester hydrolysis occurs at elevated temperatures (≥60°C), yielding the corresponding carboxylic acid.
  • Basic Conditions : Saponification dominates, forming carboxylate salts.
  • Thermal Stability : Decomposition above 150°C generates chloroaromatic byproducts, detectable via TGA-DSC. Stability studies recommend storage at 2–8°C in anhydrous solvents (e.g., THF) to prevent hydrolysis .

Q. How can this compound serve as an intermediate in synthesizing heterocyclic scaffolds?

The β-ketoester moiety enables cyclization reactions:

  • Pyrazoles : Condensation with hydrazines under microwave irradiation.
  • Quinolines : Friedländer synthesis with aminobenzaldehydes.
  • Coumarins : Pechmann condensation with phenols.
    Yields depend on substituent compatibility; the isopropoxy group may require protection/deprotection strategies to avoid steric interference .

Q. What strategies mitigate contradictions in biological activity data across studies?

Discrepancies in enzyme inhibition or cytotoxicity assays often arise from:

  • Solubility Variability : Use of DMSO vs. aqueous buffers affects bioavailability.
  • Metabolic Instability : Hepatic microsome assays identify rapid degradation pathways.
  • Target Selectivity : Surface plasmon resonance (SPR) screens clarify off-target binding. Standardized protocols (e.g., IC50_{50} determination under uniform pH and temperature) improve reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate
Reactant of Route 2
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Ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate

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